
2,4-双(乙酰氨基)-2,4,6-三脱氧-D-半乳糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose is a unique amino sugar derivative It is characterized by the presence of acetylamino groups at the 2 and 4 positions and the absence of hydroxyl groups at the 2, 4, and 6 positions
科学研究应用
2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular processes and as a potential inhibitor of glycosylation pathways.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
作用机制
Target of Action
Similar compounds have been shown to interact with enzymes such as mitochondrial f1f0 adenosine triphosphate synthase .
Mode of Action
It’s suggested that similar compounds can attach effectively with the active site of certain enzymes, leading to potential changes in their function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose typically involves the selective acetylation of amino groups on a galactose derivative. The reaction conditions often require the use of acetic anhydride in the presence of a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective modification of the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available galactose. The process includes protection and deprotection steps to ensure the selective acetylation of the amino groups. Advanced techniques such as chromatography may be employed to purify the final product to meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the acetyl groups, potentially converting them back to amino groups.
Substitution: The acetylamino groups can participate in substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
相似化合物的比较
2,4-Bis(acetylamino)-2,4,6-trideoxy-L-idopyranose: Similar structure but different stereochemistry.
2,4-Bis(trichloromethyl)-1,3-benzdioxin derivatives: Different functional groups but similar acetylamino modifications.
Uniqueness: 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose is unique due to its specific acetylamino modifications and the absence of hydroxyl groups at key positions. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for targeted scientific applications.
属性
IUPAC Name |
N-[(2R,3S,4S,5R)-4-acetamido-3,5-dihydroxy-1-oxohexan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-5(14)9(12-7(3)16)10(17)8(4-13)11-6(2)15/h4-5,8-10,14,17H,1-3H3,(H,11,15)(H,12,16)/t5-,8+,9+,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSXUFPRJLLCMA-MYMYLCHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)NC(=O)C)O)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is there interest in synthesizing 2,4-diacetamido-2,4,6-trideoxy-D-galactose (DATDG)?
A1: DATDG is a bacterial rare sugar derivative found in the cell surface polysaccharides of pathogenic bacteria. It is not found in human metabolism. [] This difference between pathogens and human cells makes DATDG a potential target for drug discovery and carbohydrate-based vaccine development. []
Q2: What are the key features of the streamlined synthesis approach for DATDG and other rare sugar derivatives described in the research?
A2: The approach emphasizes efficiency and utilizes a radical-mediated 6-deoxygenation strategy. [] It employs a one-pot protection profile manipulation on modified d-glucosamine or d-mannose molecules. [] This results in either a quinovosaminoside or rhamnoside intermediate, which then serves as a versatile starting point for synthesizing various rare sugar derivatives, including DATDG. []
Q3: Where can I find a detailed protocol for the synthesis of DATDG?
A3: A gram-scale de novo synthesis of DATDG is described in the paper "Gram scale de novo synthesis of 2,4-diacetamido-2,4,6-trideoxy-D-galactose." [] While the abstract is unavailable in the provided context, the title suggests a detailed protocol should be present within the full text of the paper.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

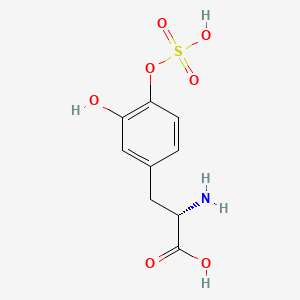
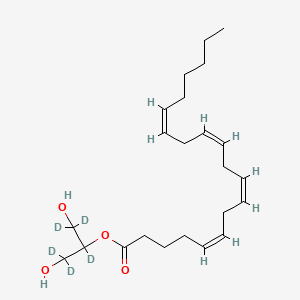
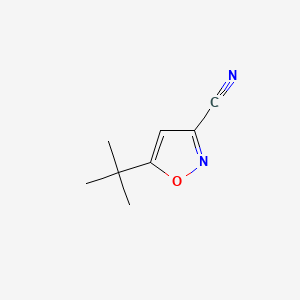
![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)

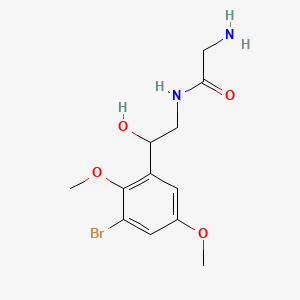


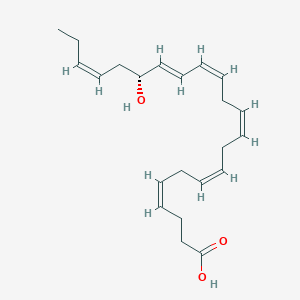
![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)
